molecular formula C22H26ClN7O B2822864 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1207028-57-6

(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2822864
CAS No.: 1207028-57-6
M. Wt: 439.95
InChI Key: RMVYJUUAVKJDCY-UHFFFAOYSA-N
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Description

The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that features a benzimidazole moiety, a piperidine ring, and a piperazine ring. These structural components are often found in pharmacologically active compounds, making this molecule of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Attachment of the Piperidine Ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The final step involves the coupling of the intermediate with a chloropyridazine derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but typically include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of benzimidazole derivatives with biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

Medicinally, compounds containing benzimidazole, piperidine, and piperazine rings are often investigated for their potential as therapeutic agents. This compound could be explored for its activity against various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The piperidine and piperazine rings may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Piperidine Derivatives: Compounds like piperidine itself, which is used as a chemical building block.

    Piperazine Derivatives: Compounds like piperazine, which is used as an anthelmintic.

Uniqueness

The uniqueness of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone lies in its combination of these three pharmacophores, potentially offering a broader spectrum of biological activity and enhanced pharmacokinetic properties.

Properties

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O/c23-19-5-6-21(27-26-19)29-11-13-30(14-12-29)22(31)16-7-9-28(10-8-16)15-20-24-17-3-1-2-4-18(17)25-20/h1-6,16H,7-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVYJUUAVKJDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)Cl)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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